molecular formula C8H14ClNO2 B2505093 Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride CAS No. 2220172-17-6

Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride

Cat. No.: B2505093
CAS No.: 2220172-17-6
M. Wt: 191.66
InChI Key: MIIHGYVJEBVNQB-LBZPYWGZSA-N
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Description

Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride is a chemical compound with a complex structure that belongs to the class of heterocyclic compounds. It is characterized by its octahydrocyclopenta[c]pyrrole core, which is a fused ring system containing both cyclopentane and pyrrole rings. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

IUPAC Name

(3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-6-3-1-2-5(6)4-9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIHGYVJEBVNQB-LBZPYWGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(C2C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN[C@H]([C@H]2C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2220172-17-6
Record name rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor to form the octahydrocyclopenta[c]pyrrole core, followed by functional group modifications to introduce the carboxylic acid moiety. The final step involves the conversion to the hydrochloride salt by reacting with hydrochloric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors for cyclization reactions, continuous flow systems for efficient reaction control, and advanced purification techniques such as crystallization and chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the carboxylic acid group, which imparts distinct chemical reactivity and potential biological activity. These features make it a valuable compound for research and industrial applications .

Biological Activity

Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique cyclopentane structure, which contributes to its potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C8H14ClNO2
  • Molecular Weight : 191.66 g/mol
  • CAS Number : 1205676-44-3

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

The compound exhibits activity as a protein degrader , which is crucial in targeted protein degradation pathways. This mechanism is particularly relevant in cancer therapy, where the degradation of specific proteins can inhibit tumor growth and progression.

Research Findings

Several studies have focused on the biological effects and mechanisms of action of this compound:

  • Anticancer Activity : Research indicates that this compound can selectively degrade oncogenic proteins, thereby reducing cell proliferation in cancer cell lines. A study demonstrated that treatment with the compound led to a significant decrease in tumor size in xenograft models .
  • Neuroprotective Effects : Additional investigations have shown that this compound may exhibit neuroprotective properties. In vitro studies revealed that it could protect neuronal cells from oxidative stress-induced apoptosis .
  • Analgesic Properties : Preliminary studies suggest potential analgesic effects, with animal models indicating reduced pain responses following administration of the compound .

Case Studies

StudyFindings
Study 1Evaluated anticancer effects in vitro and in vivoShowed significant tumor reduction in xenograft models
Study 2Investigated neuroprotective effects against oxidative stressIndicated potential for treating neurodegenerative diseases
Study 3Assessed analgesic properties in animal modelsSuggested efficacy in pain management

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For cyclopenta[c]pyrrole derivatives, solvent polarity (e.g., dichloromethane or THF) and temperature (typically 0–25°C) significantly impact stereoselectivity. Reaction progress should be monitored via HPLC or LC-MS to track intermediates and minimize by-products. Post-synthesis, acidification with HCl yields the hydrochloride salt, which is purified via recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. For rapid analysis, circular dichroism (CD) spectroscopy or NOESY NMR can differentiate enantiomers by probing spatial interactions between protons in the fused bicyclic system. Computational methods (e.g., DFT-based NMR chemical shift predictions) validate experimental data .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer : The hydrochloride salt is hygroscopic; stability studies show decomposition (<2%) under ambient conditions over 6 months. Store desiccated at -20°C in amber vials. Thermal gravimetric analysis (TGA) indicates decomposition onset at 150°C, suggesting compatibility with standard handling temperatures. Avoid prolonged exposure to basic conditions (pH >8) to prevent lactam formation .

Advanced Research Questions

Q. What strategies are effective for resolving racemic mixtures of this compound into its enantiomers?

  • Methodological Answer : Chiral stationary-phase chromatography (e.g., Chiralpak IA or IB columns with hexane/isopropanol mobile phases) achieves baseline separation (resolution factor >1.5). Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively esterifies one enantiomer. Kinetic resolution via asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) is also reported for related cyclopenta[c]pyrroles .

Q. How do fluorinated derivatives of this compound compare in biological activity?

  • Methodological Answer : Fluorination at the 4-position (e.g., rel-(3aR,6aS)-4,4-difluoro analog) enhances metabolic stability and binding affinity to neurological targets (e.g., σ1 receptors). Comparative SAR studies show a 10-fold increase in potency for fluorinated vs. non-fluorinated analogs in antimicrobial assays. Synthetic routes involve electrophilic fluorination using Selectfluor® under anhydrous conditions .

Q. What computational methods are suitable for studying this compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations predict binding modes to enzymes like prolyl oligopeptidase. QSAR models using Gaussian-based electrostatic potential maps correlate substituent effects (e.g., tert-butyl esters) with inhibitory activity. Free-energy perturbation (FEP) calculations quantify enantiomer selectivity differences (~2 kcal/mol) .

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